molecular formula C7H13NO4S B1309946 4-Thiomorpholinepropanoicacid, 1,1-dioxide CAS No. 849928-19-4

4-Thiomorpholinepropanoicacid, 1,1-dioxide

Cat. No.: B1309946
CAS No.: 849928-19-4
M. Wt: 207.25 g/mol
InChI Key: ZZDGJZCNQLBHJY-UHFFFAOYSA-N
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Description

4-Thiomorpholinepropanoicacid, 1,1-dioxide is a chemical compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 g/mol. It is also known by its IUPAC name, 3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid. This compound is characterized by the presence of a thiomorpholine ring with a propanoic acid substituent and two oxygen atoms attached to the sulfur atom, forming a sulfone group.

Scientific Research Applications

4-Thiomorpholinepropanoicacid, 1,1-dioxide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

Safety data sheets suggest that exposure to 4-Thiomorpholinepropanoicacid, 1,1-dioxide should be avoided. Contact with skin and eyes should be prevented, and it should not be inhaled. In case of exposure, the affected area should be washed with plenty of water. If symptoms persist, medical attention should be sought .

Biochemical Analysis

Biochemical Properties

4-Thiomorpholinepropanoicacid, 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can alter the enzyme’s conformation and affect its catalytic efficiency .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways. Additionally, it has been observed to influence the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound binds to the active site of certain enzymes, thereby inhibiting their activity. In other cases, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. These interactions lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability and proliferation rates. These effects are more pronounced in in vitro studies compared to in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on physiological functions. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular and physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within the cell. These interactions are crucial for understanding the compound’s role in cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby influencing its biochemical and physiological roles .

Preparation Methods

The synthesis of 4-Thiomorpholinepropanoicacid, 1,1-dioxide typically involves the reaction of thiomorpholine with propanoic acid derivatives under specific conditions. One common method includes the oxidation of thiomorpholine using hydrogen peroxide or other oxidizing agents to introduce the sulfone group. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Thiomorpholinepropanoicacid, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen atoms or modify the existing functional groups.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.

    Substitution: The propanoic acid group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Thiomorpholinepropanoicacid, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in redox reactions, which can influence cellular processes and enzyme activities. The compound may also interact with proteins and nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

4-Thiomorpholinepropanoicacid, 1,1-dioxide can be compared with other similar compounds, such as thiomorpholine and its derivatives . Thiomorpholine, for example, is a heterocyclic compound containing nitrogen and sulfur, but it lacks the sulfone group present in this compound . This difference in functional groups can lead to variations in chemical reactivity and biological activity .

Similar compounds include:

  • Thiomorpholine
  • Thiomorpholine derivatives

These compounds share structural similarities but differ in their functional groups and specific applications .

Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c9-7(10)1-2-8-3-5-13(11,12)6-4-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDGJZCNQLBHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409197
Record name 4-Thiomorpholinepropanoicacid, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849928-19-4
Record name 4-Thiomorpholinepropanoicacid, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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